S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine
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Overview
Description
S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine typically involves multiple steps, including the preparation of the coumarin core and subsequent functionalization. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using green solvents and catalysts .
Chemical Reactions Analysis
S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine has several scientific research applications:
Mechanism of Action
The mechanism of action of S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: A naturally occurring anticoagulant.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H25NO7S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H25NO7S/c1-14-17(24(29)32-20-10-16(30-2)9-19(31-3)22(14)20)11-21(26)25-18(23(27)28)13-33-12-15-7-5-4-6-8-15/h4-10,18H,11-13H2,1-3H3,(H,25,26)(H,27,28)/t18-/m0/s1 |
InChI Key |
GLTDDSMDJVRJQK-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CSCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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